An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-nitrophenyl)benzamide
An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-nitrophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(4-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antidiabetic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 2-chloro-N-(4-nitrophenyl)benzamide and its closely related derivatives, aiming to support further research and development efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-chloro-N-(4-nitrophenyl)benzamide is presented in the table below. While some experimental data is available for related compounds, certain properties for the title compound are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(4-nitrophenyl)benzamide | NIST |
| CAS Number | 55501-45-6 | ChemicalBook[2] |
| Molecular Formula | C₁₃H₉ClN₂O₃ | ChemicalBook[2] |
| Molecular Weight | 276.68 g/mol | ChemicalBook[2] |
| Boiling Point | 365.9°C at 760 mmHg (Predicted) | ECHEMI[3] |
| Density | 1.44 g/cm³ (Predicted) | ECHEMI[3] |
| Flash Point | 175.1°C (Predicted) | ECHEMI[3] |
| Appearance | Solid (Predicted) | |
| Solubility | Data not available | |
| Melting Point | Data not available |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of 2-chloro-N-(4-nitrophenyl)benzamide.
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Infrared (IR) Spectrum: An infrared spectrum for N-(2-chloro-4-nitrophenyl)benzamide is available in the NIST Chemistry WebBook, which can be used as a reference for compound identification.[4] The spectrum was measured on a solid sample (1.0% in KBr pellet).[4]
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Mass Spectrometry: Mass spectral data (electron ionization) is also noted as being available for N-(2-chloro-4-nitrophenyl)benzamide.[4]
Experimental Protocols
Synthesis of 2-chloro-N-(4-nitrophenyl)benzamide
A detailed experimental protocol for the synthesis of the title compound is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of N-arylbenzamides involves the acylation of an aniline derivative with a benzoyl chloride. Based on the synthesis of a closely related compound, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the following protocol can be adapted.
Reaction Scheme:
Figure 1: General synthesis scheme for 2-chloro-N-(4-nitrophenyl)benzamide.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable anhydrous solvent such as chloroform or toluene.
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Addition of Reagents: Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
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Acylation: Slowly add an equimolar amount of 2-chlorobenzoyl chloride to the stirred solution at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion of the reaction, the mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Activity and Potential Applications
While direct biological studies on 2-chloro-N-(4-nitrophenyl)benzamide are limited in the public domain, research on structurally similar compounds provides strong indications of its potential bioactivity.
Antimicrobial and Antifungal Activity
Derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide have demonstrated notable antibacterial and antifungal potential.[5] Specifically, N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide showed activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, studies on 2-chloro-N-phenylbenzamide have shown good inhibitory effects against the fungi Rhizoctonia solani and Sclerotinia sclerotiorum.[3] These findings suggest that 2-chloro-N-(4-nitrophenyl)benzamide is a promising candidate for further investigation as an antimicrobial and antifungal agent.
Antidiabetic Potential
A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes, showing significant inhibitory activity.[5] This suggests that the core structure, which is closely related to 2-chloro-N-(4-nitrophenyl)benzamide, may be a valuable starting point for the development of new antidiabetic agents.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by 2-chloro-N-(4-nitrophenyl)benzamide have not yet been elucidated. However, the biological activities of related benzamides offer some insights. For instance, the anthelmintic drug Niclosamide, which shares a chloro-nitrophenyl-benzamide substructure, is known to function as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[6] It is plausible that 2-chloro-N-(4-nitrophenyl)benzamide could exhibit a similar mechanism of action.
Further research, including in vitro enzyme inhibition assays, cell-based signaling pathway analysis, and in vivo studies, is required to determine the specific molecular targets and mechanisms of action of this compound.
Figure 2: A logical workflow for the research and development of 2-chloro-N-(4-nitrophenyl)benzamide.
Conclusion
2-chloro-N-(4-nitrophenyl)benzamide is a molecule of significant interest for medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of related compounds, particularly in the antimicrobial, antifungal, and antidiabetic areas, highlight its potential as a lead compound for further optimization. This technical guide summarizes the current knowledge of its chemical properties and provides a framework for future research. Detailed experimental determination of its physical properties, comprehensive biological screening, and in-depth mechanistic studies are crucial next steps to fully unlock the therapeutic potential of this promising benzamide derivative.
References
- 1. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis of 2-Chloro-N-phenylbenzamide and Research on Its Antifungal Activity [aj.xhu.edu.cn]
- 4. Benzamide, N-(2-chloro-4-nitrophenyl)- [webbook.nist.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
